molecular formula C16H17ClN2O3 B8198112 ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate

ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate

Cat. No.: B8198112
M. Wt: 320.77 g/mol
InChI Key: MBNHOJSAYLEUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C16H17ClN2O3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzyl chloride with 5-chloro-4-(2-methoxyethenyl)pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 1-benzyl-5-chloro-4-(2-methoxyethenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHOJSAYLEUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=COC)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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